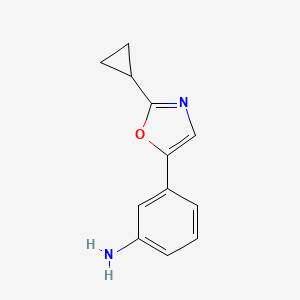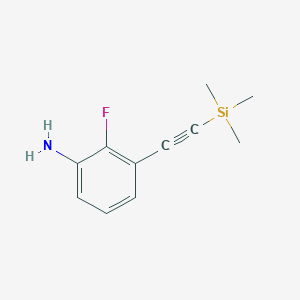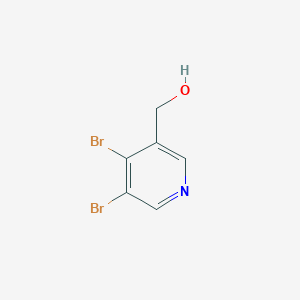
(4,5-Dibromopyridin-3-YL)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4,5-Dibromopyridin-3-YL)methanol is a chemical compound with the molecular formula C6H5Br2NO and a molecular weight of 266.92 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. The compound is characterized by the presence of two bromine atoms at the 4 and 5 positions of the pyridine ring and a methanol group at the 3 position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 3-pyridinemethanol using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination.
Industrial Production Methods
Industrial production of (4,5-Dibromopyridin-3-YL)methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity .
Analyse Chemischer Reaktionen
Types of Reactions
(4,5-Dibromopyridin-3-YL)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atoms can be reduced to form the corresponding pyridine derivative without bromine.
Substitution: The bromine atoms can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Oxidation: 4,5-Dibromopyridine-3-carboxaldehyde or 4,5-Dibromopyridine-3-carboxylic acid.
Reduction: 3-Pyridinemethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(4,5-Dibromopyridin-3-YL)methanol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of (4,5-Dibromopyridin-3-YL)methanol depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding . The presence of bromine atoms can enhance the compound’s ability to interact with specific molecular targets, leading to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3,5-Dibromopyridin-4-YL)methanol: Similar structure but with bromine atoms at different positions.
4-Bromopyridin-3-YL)methanol: Contains only one bromine atom.
(4,5-Dichloropyridin-3-YL)methanol: Contains chlorine atoms instead of bromine.
Uniqueness
(4,5-Dibromopyridin-3-YL)methanol is unique due to the specific positioning of the bromine atoms, which can influence its reactivity and interaction with other molecules. The presence of two bromine atoms can enhance its ability to participate in substitution reactions and increase its biological activity compared to similar compounds with fewer or different halogen atoms .
Eigenschaften
Molekularformel |
C6H5Br2NO |
|---|---|
Molekulargewicht |
266.92 g/mol |
IUPAC-Name |
(4,5-dibromopyridin-3-yl)methanol |
InChI |
InChI=1S/C6H5Br2NO/c7-5-2-9-1-4(3-10)6(5)8/h1-2,10H,3H2 |
InChI-Schlüssel |
CLLKQPJMDWTXOX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C=N1)Br)Br)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


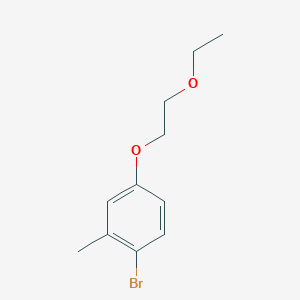
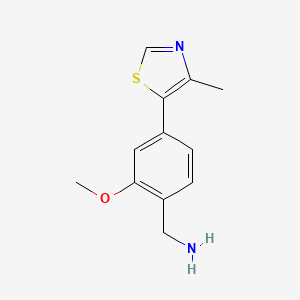
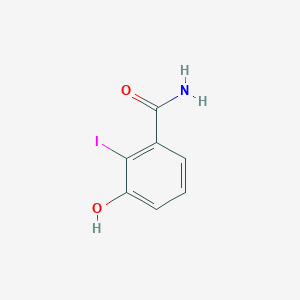
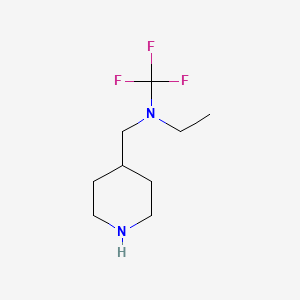
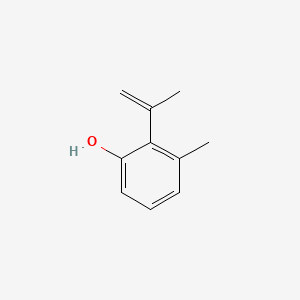
![(4-methoxyphenyl)methyl (1S,2S)-2-[(4S)-1-[(4-methoxyphenyl)methyl]-2,5-dioxo-4-(9H-xanthen-9-ylmethyl)imidazolidin-4-yl]cyclopropane-1-carboxylate](/img/structure/B13978508.png)
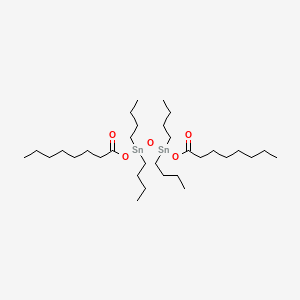
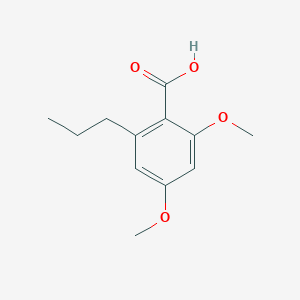
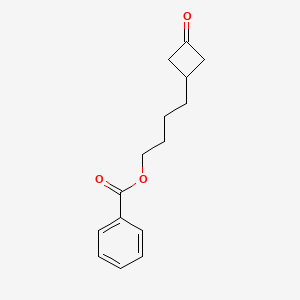
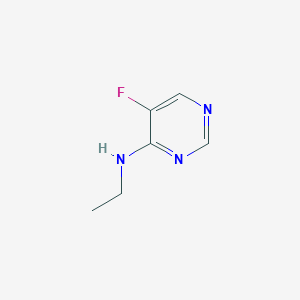
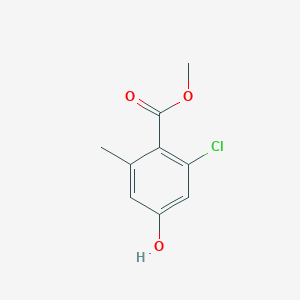
![(R)-1-[4-(tert-butyl)phenyl]butylamine](/img/structure/B13978541.png)
